Walphos SL-W009-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

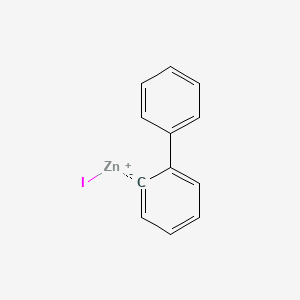

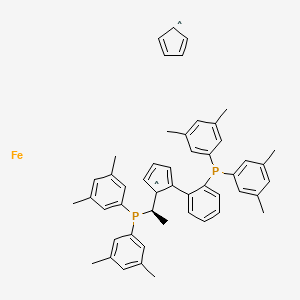

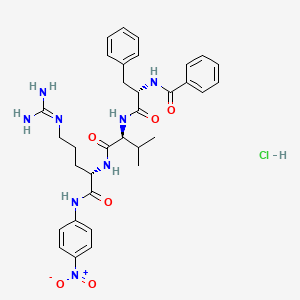

Walphos SL-W009-1 is a chiral diphosphine ligand that belongs to the Walphos family of ligands. These ligands are known for their application in asymmetric hydrogenation reactions, which are crucial in the synthesis of enantiomerically pure compounds. The Walphos ligands are characterized by their ferrocenyl backbone, which provides both stability and unique electronic properties.

Wirkmechanismus

Target of Action

Walphos SL-W009-1 and Walphos SL-W009-2, also known as ®-(+)-1-[®-2-(2’-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, are part of the Walphos ligand family . These compounds primarily target alkenes and ketones in their role as ligands for hydrogenation catalysts .

Mode of Action

These compounds interact with their targets through a process known as asymmetric hydrogenation . This process involves the addition of hydrogen (H2) across a double bond of the alkenes and ketones, resulting in the formation of new compounds. The Walphos ligands facilitate this reaction by acting as a chiral auxiliary, which allows the reaction to proceed in a way that preferentially produces one enantiomer over the other .

Biochemical Pathways

The asymmetric hydrogenation of alkenes and ketones facilitated by Walphos ligands affects the metabolic pathways of these compounds. The resulting changes can lead to the production of different metabolites, potentially impacting various biological processes. For example, one of the Walphos ligands was used in the hydrogenation of 2-methylcinnamic acid, resulting in the formation of ®-2-methyl-3-phenylpropanoic acid .

Pharmacokinetics

Their primary role is to facilitate chemical reactions, after which they may be recovered and reused .

Result of Action

The action of this compound and Walphos SL-W009-2 results in the enantioselective synthesis of various compounds. For instance, one of the Walphos ligands was used to transform 2,4-pentanedione quantitatively and diastereoselectively into (S,S)-2,4-pentanediol with 98% enantiomeric excess .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Walphos SL-W009-1 involves a multi-step process. The backbone of the ligand is constructed through a Negishi coupling reaction between ®-1-(N,N-dimethylamino)ethylferrocene and (S)-2-bromoiodoferrocene. This reaction results in an intermediate compound, which is then converted into the final ligand with a C2-symmetric biferrocene-2,2-diyl backbone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The key steps include the preparation of the ferrocenyl backbone and the introduction of phosphine groups. The process is optimized for high yield and purity, ensuring the ligand’s effectiveness in catalytic applications.

Analyse Chemischer Reaktionen

Types of Reactions

Walphos SL-W009-1 primarily undergoes asymmetric hydrogenation reactions. These reactions involve the reduction of alkenes, imines, and ketones to produce enantiomerically pure products .

Common Reagents and Conditions

The common reagents used in these reactions include rhodium and ruthenium catalysts. The reaction conditions typically involve mild temperatures and pressures, with the presence of hydrogen gas as the reducing agent .

Major Products

The major products formed from these reactions are enantiomerically pure compounds such as ®-2-methyl-3-phenylpropanoic acid and (S,S)-2,4-pentanediol .

Wissenschaftliche Forschungsanwendungen

Walphos SL-W009-1 has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in catalytic asymmetric hydrogenation reactions, which are essential for the synthesis of chiral compounds.

Biology: The ligand’s ability to produce enantiomerically pure compounds makes it valuable in the synthesis of biologically active molecules.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: This compound is employed in the production of fine chemicals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Walphos SL-W003-1: Another member of the Walphos family, known for its application in asymmetric hydrogenation reactions.

Josiphos SL-J009-1: A chiral diphosphine ligand with similar applications in asymmetric catalysis.

Uniqueness

Walphos SL-W009-1 is unique due to its specific ferrocenyl backbone and the electronic properties it imparts to the ligand. This uniqueness contributes to its high enantioselectivity and efficiency in catalytic reactions .

Eigenschaften

InChI |

InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m1../s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRVINOGJFWZOP-CHKASDEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3[C@@H](C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H52FeP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride](/img/structure/B6288842.png)

![TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL](/img/structure/B6288859.png)

![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6288939.png)